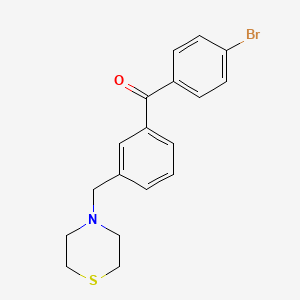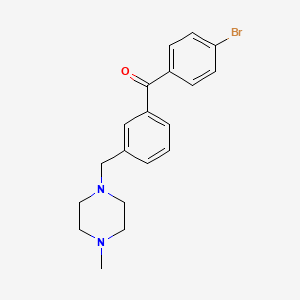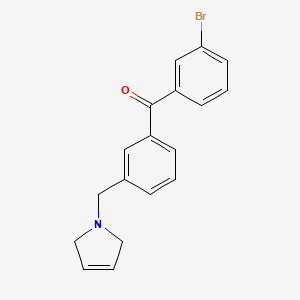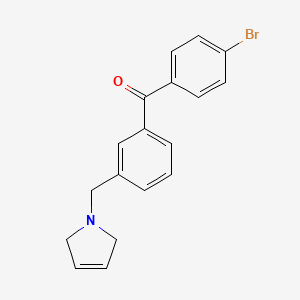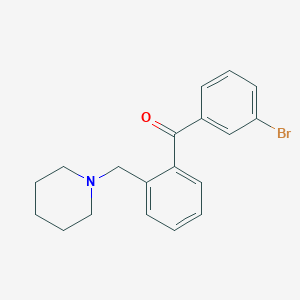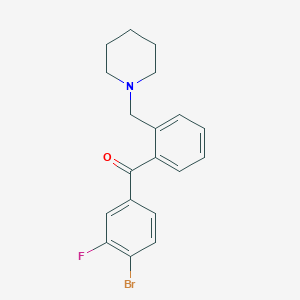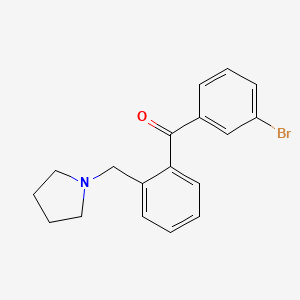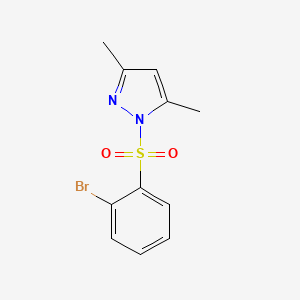
1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical applications, particularly as analgesics and antipyretics. The presence of a sulfonyl group attached to the bromophenyl moiety and the pyrazole core indicates potential for biological activity, as seen in similar compounds that have been synthesized and evaluated for their antimicrobial properties .
Synthesis Analysis
The synthesis of related antipyrine derivatives involves multiple steps, including nucleophilic substitution, cyclization, and bromination reactions. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a compound with a similar structure, is achieved in good yields and involves the use of spectroscopic characterization for verification . Another related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is synthesized through a sequence of reactions starting from 2,3-dichloropyridine, with an overall yield of 41.3% . These methods provide insights into the possible synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, similar compounds have been found to crystallize in the monoclinic P21/c space group, with the crystal packing stabilized by a combination of hydrogen bonds and π-interactions . These structural features are crucial for understanding the molecular interactions and potential binding modes of the compound when interacting with biological targets.
Chemical Reactions Analysis
Antipyrine derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For instance, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride yields a sulfonamide, which can further react with different reagents to produce a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidinethiones . These reactions highlight the chemical versatility of the pyrazole core when functionalized with different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The presence of halogen atoms and sulfonyl groups can affect the compound's solubility, melting point, and stability. The antimicrobial activity of these compounds is also a significant chemical property, with some derivatives showing activity exceeding that of reference drugs . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a vital role in the compound's behavior in solid-state as well as in solution .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-6-4-3-5-10(11)12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXKALHPMLHRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650032 |
Source


|
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
957120-77-3 |
Source


|
| Record name | 1-[(2-Bromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

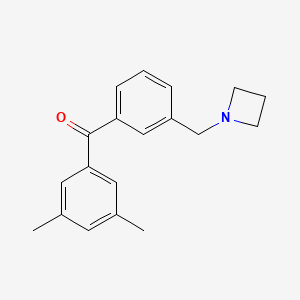
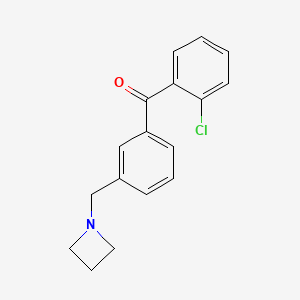
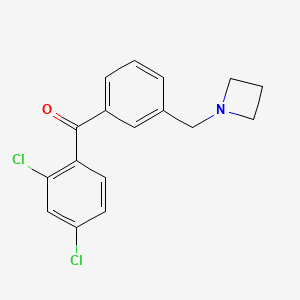
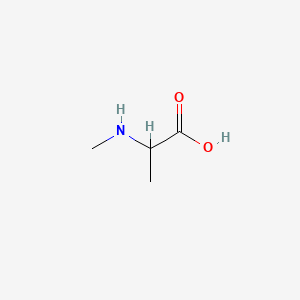
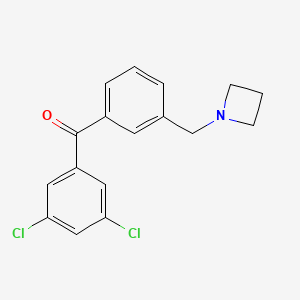
![3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293330.png)
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)
